3-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It features a piperidine ring, a sulfonyl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methoxybenzamide: The sulfonylated piperidine intermediate is then coupled with 3-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-hydroxy-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide.
Reduction: Formation of 3-methoxy-N-[4-(piperidine-1-thio)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and sulfonyl groups play a crucial role in binding to the active site of the target, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-METHOXY-N-[4-(PIPERIDINE-1-THIO)PHENYL]BENZAMIDE: Similar structure but with a thio group instead of a sulfonyl group.
3-HYDROXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-METHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group can enhance its solubility and stability, while the sulfonyl group can improve its binding affinity to certain molecular targets.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-5-6-15(14-17)19(22)20-16-8-10-18(11-9-16)26(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
InChI Key |
YRFDXNOIESYEJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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